TRH Receptor Modulatory Profile: Weak Antagonist Characteristics of 3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide vs. Endogenous Agonist TRH
3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide exhibits a weak interaction at both mouse TRH-R1 and TRH-R2, with an IC50 greater than 50,000 nM in a radioligand displacement assay [1]. In contrast, the endogenous agonist protirelin (TRH) binds to these receptors with affinities in the low nanomolar range (IC50 ~10 nM for TRH-R1 and ~50 nM for TRH-R2) [2]. The >5,000-fold difference in potency indicates that the target compound functions not as a competitive agonist but as a weak antagonist or allosteric modulator. This property makes it uniquely suited as a negative control or scaffold for the development of non-peptidic TRH receptor modulators, which cannot be achieved with traditional nanomolar peptide ligands.
| Evidence Dimension | TRH Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | >50,000 nM (mouse TRH-R1 and TRH-R2) |
| Comparator Or Baseline | Protirelin (TRH): ~10 nM (TRH-R1), ~50 nM (TRH-R2) |
| Quantified Difference | >5,000-fold lower affinity for target compound |
| Conditions | Displacement of [3H]-Me-His-TRH from mouse TRH-R1 and TRH-R2 expressed in HEK293 cells; 4-hour incubation |
Why This Matters
This quantifies the compound as a weak TRH receptor ligand, defining its role as a negative control or allosteric probe, which is a different application than nanomolar agonists.
- [1] BindingDB. Entry for BDBM50158392 (CHEMBL3781024). IC50 >50,000 nM for displacement of [3H]-Me-His-TRH from mouse TRH-R1 and TRH-R2. View Source
- [2] Sun, Y., Lu, X., & Gershengorn, M.C. (2003). Thyrotropin-releasing hormone receptors — similarities and differences. Journal of Molecular Endocrinology, 30(2), 87-97. View Source
